N-Boc-S-methyl-L-cysteine synthesis and purification protocol
N-Boc-S-methyl-L-cysteine synthesis and purification protocol
An in-depth technical guide to the synthesis and purification of N-Boc-S-methyl-L-cysteine, designed for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
N-Boc-S-methyl-L-cysteine is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and solubility, while the S-methyl group on the cysteine thiol prevents unwanted side reactions and allows for specific modifications.[1] This guide outlines a common two-step synthetic route involving the N-Boc protection of L-cysteine followed by the S-methylation of the thiol group. Detailed purification and characterization methods are also provided.
Physicochemical Properties
A summary of the key physical and chemical properties of N-Boc-S-methyl-L-cysteine is presented below. These parameters are crucial for identification and quality control.
| Property | Value | Citation(s) |
| Alternate Names | N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, Boc-L-Cys(Me)-OH | [2] |
| CAS Number | 16947-80-1 | [1][2] |
| Molecular Formula | C₉H₁₇NO₄S | [1][2] |
| Molecular Weight | 235.30 g/mol | [1][2] |
| Appearance | White solid | [1][3] |
| Purity | ≥95.0% | [3] |
| Optical Rotation | [a]²⁰/D = -26 ± 2° (c=1, in MeOH) | [1] |
| Storage | Store at 0-8°C | [1] |
Synthesis Protocol
The synthesis of N-Boc-S-methyl-L-cysteine is typically achieved in two main steps: N-protection of L-cysteine followed by S-methylation.
Step 1: Synthesis of N-Boc-L-cysteine
This procedure begins with the reduction of L-cystine to L-cysteine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
Reaction Parameters
| Parameter | Value |
| Starting Material | L-Cystine |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dioxane/Water |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | ~97% |
Experimental Protocol
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Dissolution: Dissolve L-cystine (1.0 eq) in a 1:1 mixture of dioxane and water.
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Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 10°C. Stir the mixture for 3 hours at room temperature.
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Boc Protection: Cool the reaction mixture back to 0°C. Add di-tert-butyl dicarbonate (2.2 eq) and stir the reaction overnight, allowing it to slowly warm to room temperature.
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Work-up: Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentration: Remove the solvent under reduced pressure to yield crude N-Boc-L-cysteine, which can be used in the next step without further purification.
Step 2: Synthesis of N-Boc-S-methyl-L-cysteine
The thiol group of N-Boc-L-cysteine is methylated using a suitable methylating agent, such as methyl iodide.
Reaction Parameters
| Parameter | Value |
| Starting Material | N-Boc-L-cysteine |
| Methylating Agent | Methyl iodide (CH₃I) |
| Base | Sodium hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | High |
Experimental Protocol
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Dissolution: Dissolve crude N-Boc-L-cysteine (1.0 eq) in a mixture of methanol and water.
-
Deprotonation: Add a 1 M aqueous solution of sodium hydroxide (2.2 eq) dropwise at room temperature.
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Methylation: Add methyl iodide (2.0 eq) and stir the mixture vigorously for 4-6 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
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Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Work-up: Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate the solution under reduced pressure to obtain the crude N-Boc-S-methyl-L-cysteine.
Purification Protocol
The crude product is purified using silica gel column chromatography to yield the final high-purity compound.
Purification Parameters
| Parameter | Value |
| Method | Silica Gel Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl acetate/Hexanes with 1% acetic acid |
| Purity (Post-purification) | >95% |
Experimental Protocol
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Column Preparation: Prepare a silica gel column using a slurry of silica gel in the mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
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Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), containing 1% acetic acid to keep the carboxylic acid protonated and improve peak shape.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
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Drying: Dry the purified product under a high vacuum to remove any residual solvent, yielding N-Boc-S-methyl-L-cysteine as a white solid.
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for N-Boc-S-methyl-L-cysteine.
Purification Workflow
